molecular formula C20H26N2O4 B3850934 N-benzyl-N-(4,5-dimethoxy-2-nitrobenzyl)-1-butanamine

N-benzyl-N-(4,5-dimethoxy-2-nitrobenzyl)-1-butanamine

Cat. No. B3850934
M. Wt: 358.4 g/mol
InChI Key: KSHHHWRXCKXIDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-(4,5-dimethoxy-2-nitrobenzyl)-1-butanamine, also known as 2C-B-NBOMe, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized in 2004 by Ralf Heim and his team at the Free University of Berlin. Since then, it has gained popularity among recreational drug users due to its potent psychedelic effects. However, it is also a subject of scientific research due to its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of N-benzyl-N-(4,5-dimethoxy-2-nitrobenzyl)-1-butanamine is not fully understood. However, it is believed to work by binding to the serotonin 2A (5-HT2A) receptor in the brain. This leads to the activation of the receptor, which triggers a cascade of chemical reactions that result in the psychedelic effects of the drug.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-benzyl-N-(4,5-dimethoxy-2-nitrobenzyl)-1-butanamine are similar to those of other psychedelic drugs such as LSD and psilocybin. It can cause altered perception, hallucinations, and changes in mood and emotions. It can also affect the cardiovascular system, causing changes in blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

N-benzyl-N-(4,5-dimethoxy-2-nitrobenzyl)-1-butanamine has several advantages for use in lab experiments. It is a potent and selective agonist of the 5-HT2A receptor, which makes it useful for studying the role of this receptor in the brain. It is also relatively easy to synthesize and purify, which makes it accessible for researchers.
However, there are also limitations to its use in lab experiments. It is a Schedule I controlled substance in many countries, which makes it difficult to obtain for research purposes. It is also a potent psychedelic drug, which can make it difficult to separate the therapeutic effects from the psychedelic effects.

Future Directions

There are several future directions for research on N-benzyl-N-(4,5-dimethoxy-2-nitrobenzyl)-1-butanamine. One area of interest is its potential therapeutic applications in the treatment of depression, anxiety, and PTSD. Another area of interest is its mechanism of action and how it affects the serotonin system in the brain. Additionally, there is a need for more research on the long-term effects of the drug on the brain and body, as well as its potential for abuse and addiction.
In conclusion, N-benzyl-N-(4,5-dimethoxy-2-nitrobenzyl)-1-butanamine is a synthetic psychedelic drug that has gained popularity among recreational drug users. However, it is also a subject of scientific research due to its potential therapeutic properties. Its mechanism of action involves binding to the serotonin 2A receptor in the brain, which leads to the psychedelic effects of the drug. While it has several advantages for use in lab experiments, there are also limitations to its use. There are several future directions for research on the drug, including its potential therapeutic applications and long-term effects.

Scientific Research Applications

N-benzyl-N-(4,5-dimethoxy-2-nitrobenzyl)-1-butanamine has been studied for its potential therapeutic applications in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). It is believed to work by modulating the serotonin system in the brain, which is responsible for regulating mood and emotions.

properties

IUPAC Name

N-benzyl-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4/c1-4-5-11-21(14-16-9-7-6-8-10-16)15-17-12-19(25-2)20(26-3)13-18(17)22(23)24/h6-10,12-13H,4-5,11,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHHHWRXCKXIDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC=CC=C1)CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5420875

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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